REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([NH2:10])[CH:4]=1.[CH:13](O)=O>>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:8]=[CH:7][C:6]2[N:9]=[CH:13][NH:10][C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=C(C=C1)N)N)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Excess formic acid was then removed in vacuo
|
Type
|
CONCENTRATION
|
Details
|
To the resultant concentrate
|
Type
|
ADDITION
|
Details
|
was added 200 mL of water during which time a precipitate
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc
|
Type
|
WASH
|
Details
|
After repeated washing with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the EtOAc solution was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
was put on a vacuum pump overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC2=C(NC=N2)C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.27 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |